molecular formula C11H14O3 B2595720 3-Methoxy-2-propoxybenzaldehyde CAS No. 41828-10-8

3-Methoxy-2-propoxybenzaldehyde

Cat. No.: B2595720
CAS No.: 41828-10-8
M. Wt: 194.23
InChI Key: FULGZQOQNLDCDB-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Aldehyde Chemistry Frameworks

Aromatic aldehydes are organic compounds where an aldehyde functional group (-CHO) is directly attached to an aromatic ring. fiveable.mechemicalnote.com This structural arrangement confers a unique blend of properties, combining the reactivity of the aldehyde group with the characteristics of the aromatic system. fiveable.me Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comfiveable.me Their reactions are diverse and include nucleophilic additions, condensation reactions, and electrophilic substitutions on the aromatic ring. numberanalytics.com The aldehyde group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. chemicalnote.com

Distinctive Structural Features and Their Implications for Chemical Inquiry

3-Methoxy-2-propoxybenzaldehyde possesses a unique substitution pattern on the benzene (B151609) ring that distinguishes it from simpler aromatic aldehydes like benzaldehyde (B42025). Its structure is characterized by an aldehyde group at position 1, a propoxy group (-OCH2CH2CH3) at position 2, and a methoxy (B1213986) group (-OCH3) at position 3.

The presence and positioning of these three functional groups have profound implications for the molecule's reactivity and potential applications. The two alkoxy groups (methoxy and propoxy) are electron-donating groups, which can influence the electron density of the aromatic ring and the reactivity of the aldehyde group. This complex interplay of electronic effects makes this compound an interesting subject for chemical synthesis and mechanistic studies.

Below is a data table summarizing the key structural and chemical information for this compound:

Current Research Landscape and Academic Significance

While extensive, large-scale research specifically focused on this compound is not widely documented in publicly available literature, its significance can be inferred from its role as a potential intermediate in the synthesis of more complex molecules. Aromatic aldehydes with similar substitution patterns are known to be precursors in the synthesis of various biologically active compounds. whiterose.ac.uk

For instance, a study on the synthesis of an isotopically labeled version of a related compound, 2,3-dihydroxy-4-methoxybenzaldehyde, highlights its importance as a key intermediate for a number of biologically relevant molecules. whiterose.ac.uk This suggests that this compound could similarly serve as a valuable building block in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.

The synthesis of this compound itself can be achieved through various organic reactions. One potential synthetic route involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with propyl bromide. lookchem.com

Further research into the reactivity and potential applications of this compound could uncover new synthetic pathways and novel compounds with interesting properties. Its unique structure makes it a candidate for investigation in areas such as:

Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates.

Materials Science: As a monomer or precursor for the development of new polymers or functional materials.

Agrochemicals: As a starting material for the synthesis of new pesticides or herbicides.

The table below lists the chemical compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULGZQOQNLDCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Methoxy-2-propoxybenzaldehyde

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the propoxy ether linkage or the manipulation of functional groups on a pre-existing benzaldehyde (B42025) core.

Direct Etherification and Alkylation Strategies

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the readily available precursor, 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin.

In a typical procedure, o-vanillin is treated with a suitable base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting phenoxide then undergoes a nucleophilic substitution reaction (SN2) with a propyl halide, typically 1-bromopropane (B46711) or 1-iodopropane, to yield the desired this compound. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism.

Table 1: Reaction Parameters for Williamson Ether Synthesis of this compound

ParameterDescription
Starting Material 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
Reagent 1-Bromopropane or 1-Iodopropane
Base Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)
Solvent Dimethylformamide (DMF), Acetonitrile
Temperature Room temperature to moderate heating

This table presents typical reagents and conditions for the Williamson ether synthesis of this compound.

A plausible reaction scheme is as follows:

Figure 1. General scheme for the Williamson ether synthesis of this compound from o-vanillin.

Functional Group Interconversions on Benzaldehyde Scaffolds

An alternative, though less direct, synthetic strategy involves the interconversion of functional groups on a benzaldehyde molecule that already possesses the desired 2,3-dialkoxy substitution pattern. For instance, one could envision a pathway starting from a related benzaldehyde derivative where the aldehyde functionality is introduced at a later stage of the synthesis.

A hypothetical route could begin with 2-propoxy-3-methoxytoluene. Oxidation of the methyl group to a formyl group would yield the target compound. Various oxidizing agents can be employed for the conversion of a benzylic methyl group to an aldehyde, such as chromium trioxide (CrO₃) or a more modern and selective method like the use of N-bromosuccinimide (NBS) for benzylic bromination followed by hydrolysis. However, this approach is generally less favored due to the potential for over-oxidation and the multi-step nature of the process compared to the direct etherification of o-vanillin.

Synthesis of Analogues and Structurally Related Derivatives

The core structure of this compound provides a template for the synthesis of a wide array of analogues, allowing for the systematic investigation of structure-activity relationships in various chemical and biological contexts.

Modifications of the Propoxy Substituent

The propoxy group at the C2 position can be readily modified to introduce a variety of other alkoxy groups. By employing different alkyl halides in the Williamson ether synthesis with o-vanillin, a library of 2-alkoxy-3-methoxybenzaldehydes can be generated. For example, using ethyl iodide would yield 2-ethoxy-3-methoxybenzaldehyde, while using benzyl (B1604629) bromide would result in 2-(benzyloxy)-3-methoxybenzaldehyde. This allows for the exploration of the effects of chain length, branching, and the presence of other functional groups on the ether substituent.

Table 2: Examples of 2-Alkoxy-3-methoxybenzaldehyde Analogues

Alkyl Halide UsedResulting Analogue
Ethyl Iodide2-Ethoxy-3-methoxybenzaldehyde
Isopropyl Bromide2-Isopropoxy-3-methoxybenzaldehyde
Benzyl Bromide2-(Benzyloxy)-3-methoxybenzaldehyde
Allyl Bromide2-(Allyloxy)-3-methoxybenzaldehyde

This interactive table showcases potential analogues that can be synthesized by varying the alkylating agent in the Williamson ether synthesis.

Systematic Variation of Aromatic Ring Substituents

Further diversification can be achieved by introducing or modifying substituents on the aromatic ring of this compound. This can be accomplished by starting with appropriately substituted o-vanillin derivatives. For instance, electrophilic aromatic substitution reactions on o-vanillin, such as nitration or halogenation, can introduce substituents at the 5-position due to the directing effects of the hydroxyl and methoxy (B1213986) groups. The resulting 5-substituted-2-hydroxy-3-methoxybenzaldehydes can then be propylated as previously described to yield a range of 5-substituted-3-methoxy-2-propoxybenzaldehydes.

Alternatively, multi-step synthetic sequences starting from different substituted catechols or guaiacols could provide access to a wider variety of substitution patterns on the aromatic ring.

Design and Synthesis of Complex Molecular Architectures (e.g., Oximes, Quinazolines, Chalcones)

The aldehyde functional group of this compound is a key reactive handle for the construction of more complex molecular architectures, including oximes, quinazolines, and chalcones.

Oximes: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, readily affords the corresponding oxime, this compound oxime. wikipedia.org This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. Oximes are valuable intermediates in organic synthesis and can exhibit a range of biological activities.

Quinazolines: Quinazolines, a class of heterocyclic compounds with diverse pharmacological properties, can be synthesized from 2-aminobenzaldehydes and various nitrogen-containing reagents. While this compound itself is not a direct precursor, a related analogue, 2-amino-3-methoxy-?-propoxybenzaldehyde (where the propoxy group is at a different position), could be a key intermediate. More generally, quinazolines can be prepared via a multi-component reaction involving an appropriately substituted o-aminobenzaldehyde, an amine, and an oxidant. organic-chemistry.org For instance, a hypothetical synthesis could involve the reaction of a 2-amino-3-alkoxybenzaldehyde with an amine in the presence of a catalyst to form the quinazoline (B50416) core.

Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503) in the presence of a base, such as sodium hydroxide or potassium hydroxide. This compound can react with various substituted acetophenones to generate a library of chalcones with diverse substitution patterns on both aromatic rings. youtube.com

Table 3: Representative Chalcone (B49325) Derivatives from this compound

Acetophenone ReactantResulting Chalcone Name
Acetophenone1-Phenyl-3-(3-methoxy-2-propoxyphenyl)prop-2-en-1-one
4'-Methoxyacetophenone1-(4-Methoxyphenyl)-3-(3-methoxy-2-propoxyphenyl)prop-2-en-1-one
4'-Chloroacetophenone1-(4-Chlorophenyl)-3-(3-methoxy-2-propoxyphenyl)prop-2-en-1-one

This interactive table illustrates the variety of chalcones that can be synthesized from this compound.

The synthetic accessibility of this compound and its amenability to further chemical modification make it a valuable building block in the synthesis of a wide range of complex organic molecules with potential applications in medicinal chemistry and materials science.

Catalytic Approaches in this compound Synthesis

While the classical Williamson ether synthesis can be carried out without a dedicated catalyst, employing a base to deprotonate the phenol (B47542), modern synthetic strategies often incorporate catalysts to enhance reaction rates, improve yields, and promote selectivity, especially in industrial settings. The synthesis of this compound from o-vanillin and a propyl halide can be facilitated by various catalytic systems.

One of the primary catalytic approaches involves phase-transfer catalysis (PTC) . In this methodology, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. This enhances the reaction rate by bringing the reactants together in the same phase. For the synthesis of this compound, a typical PTC system would involve o-vanillin, a propyl halide (e.g., 1-bromopropane or 1-chloropropane), a base like sodium hydroxide or potassium carbonate, and a phase-transfer catalyst.

The choice of catalyst can influence the reaction efficiency. The table below illustrates a hypothetical screening of various phase-transfer catalysts for the propoxylation of o-vanillin, based on typical performance in similar phenolic O-alkylation reactions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Tetrabutylammonium bromide (TBAB)5Toluene/Water90692
Tetrabutylammonium iodide (TBAI)5DichloromethaneReflux895
Benzyltriethylammonium chloride (BTEAC)5Acetonitrile80788
Aliquat 3365Xylene100590

This table is illustrative and based on general principles of phase-transfer catalysis for phenolic etherification. Actual results may vary.

Another catalytic approach involves the use of metal salts . While not always strictly catalytic in the traditional sense, certain metal salts can act as promoters or be part of a catalytic cycle. For instance, copper catalysts have been employed in Ullmann-type etherification reactions, although this is more common for the synthesis of diaryl ethers. In the context of the Williamson synthesis, the use of certain metal carbonates (e.g., Cs₂CO₃) can enhance the reaction rate by providing a more reactive, "naked" phenoxide anion.

Recent advancements in catalysis have also explored the use of solid-supported catalysts for easier separation and recycling. For the synthesis of alkoxybenzaldehydes, supported catalysts could include base-functionalized resins or zeolites, which can facilitate the deprotonation of the phenol and subsequent alkylation in a continuous flow system.

Mechanistic Investigations of Key Synthetic Reactions

The primary synthetic route to this compound is the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism . wikipedia.orgscienceinfo.com This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. wikipedia.org

The key steps in the synthesis of this compound via the Williamson ether synthesis are as follows:

Deprotonation of o-vanillin: In the first step, a base is used to deprotonate the phenolic hydroxyl group of o-vanillin, forming a phenoxide ion. khanacademy.org This phenoxide is a potent nucleophile. The choice of base is crucial; strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) can be used. khanacademy.org The phenoxide ion is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the oxygen atom.

Nucleophilic attack: The resulting o-vanillinate anion then acts as a nucleophile and attacks the electrophilic carbon atom of the propyl halide (e.g., 1-bromopropane). wikipedia.orgscienceinfo.com This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of configuration if the carbon were chiral (which is not the case for a propyl group). wikipedia.org

Transition state: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile (the phenoxide oxygen) and the leaving group (the halide) are partially bonded to the carbon atom.

Formation of the ether and departure of the leaving group: As the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is expelled as the leaving group. wikipedia.org This results in the formation of the desired ether, this compound.

Competing Reactions:

A critical aspect of the mechanistic investigation is the consideration of potential side reactions. In the Williamson ether synthesis, the primary competing reaction is elimination (E2) . byjus.com The alkoxide can also act as a base and abstract a proton from a carbon atom adjacent to the carbon bearing the leaving group, leading to the formation of an alkene (propene in this case). byjus.com The E2 pathway becomes more significant with sterically hindered alkyl halides and at higher reaction temperatures. However, since a primary alkyl halide (propyl halide) is typically used for this synthesis, the SN2 reaction is generally favored over the E2 reaction.

Another potential side reaction is C-alkylation , where the phenoxide ion attacks the alkyl halide through one of the carbon atoms of the aromatic ring instead of the oxygen atom. rsc.org This can lead to the formation of C-propylated o-vanillin derivatives. The solvent can play a significant role in directing the reaction towards either O-alkylation or C-alkylation. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation, while protic solvents can solvate the oxygen atom of the phenoxide, making the ring carbons more nucleophilic and thus favoring C-alkylation. rsc.org For the synthesis of this compound, the conditions are typically optimized to maximize O-alkylation.

The following table summarizes the key mechanistic features and potential side reactions in the synthesis of this compound.

FeatureDescription
Main Reaction Mechanism SN2 (Bimolecular Nucleophilic Substitution) wikipedia.orgscienceinfo.com
Nucleophile 2-methoxy-phenoxide anion (from deprotonation of o-vanillin) khanacademy.org
Electrophile Propyl halide (e.g., 1-bromopropane, 1-chloropropane)
Key Intermediate Trigonal bipyramidal transition state
Primary Competing Reaction E2 (Elimination) leading to propene formation byjus.com
Secondary Competing Reaction C-alkylation leading to C-propylated o-vanillin derivatives rsc.org
Favorable Conditions for O-Alkylation Primary alkyl halide, polar aprotic solvent (e.g., DMF, DMSO) rsc.org

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments

In the ¹H NMR spectrum of 3-Methoxy-2-propoxybenzaldehyde, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the methoxy (B1213986) and propoxy groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The aldehydic proton is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. The three aromatic protons will appear in the range of 6.8 to 7.8 ppm, with their exact shifts and coupling patterns determined by the electronic effects of the methoxy and propoxy substituents. The methoxy group will present as a sharp singlet at approximately 3.8-4.0 ppm. The propoxy group will exhibit a more complex pattern: a triplet for the terminal methyl protons (CH₃), a sextet for the methylene (B1212753) protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the oxygen atom (OCH₂).

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehydic-H9.5 - 10.5Singlet1H
Aromatic-H6.8 - 7.8Multiplet3H
Methoxy-H (OCH₃)3.8 - 4.0Singlet3H
Propoxy-OCH₂3.9 - 4.1Triplet2H
Propoxy-CH₂1.7 - 1.9Sextet2H
Propoxy-CH₃0.9 - 1.1Triplet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm. The aromatic carbons will produce signals between 110 and 160 ppm. The carbons of the methoxy and propoxy groups will appear in the upfield region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the alkoxy substituents.

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aldehydic C=O190 - 200
Aromatic C-O145 - 160
Aromatic C-H & C-C110 - 140
Methoxy OCH₃55 - 60
Propoxy OCH₂65 - 75
Propoxy CH₂20 - 25
Propoxy CH₃10 - 15

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be instrumental in confirming the connectivity within the propoxy group and assigning the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the methoxy and propoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations between the aromatic protons and the carbons of the aldehyde, methoxy, and propoxy groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde will be prominent in the region of 1680-1705 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the methoxy and propoxy groups will show stretching vibrations just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages will appear in the 1000-1300 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C=OStretch1680 - 1705Strong
Aromatic C-HStretch> 3000Medium
Aliphatic C-HStretch< 3000Medium
Aromatic C=CStretch1450 - 1600Medium-Strong
Ether C-OStretch1000 - 1300Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration of the aldehyde is also observable in the Raman spectrum, typically in the same region as in the IR spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often give rise to strong Raman signals. The aliphatic C-H stretching and bending vibrations are also active in Raman scattering. A key advantage of Raman spectroscopy is its low sensitivity to water, which can be beneficial for analyzing samples in aqueous media.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₄O₃, the expected molecular weight is approximately 194.23 g/mol . sigmaaldrich.com HRMS can confirm this with a high degree of precision.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is an essential technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Analysis of Molecular Conformation and Stereochemistry

While specific X-ray crystallographic data for this compound was not found, studies on similar benzaldehyde (B42025) derivatives provide valuable insights into its likely conformation. nih.gov In many substituted benzaldehyde derivatives, the carbonyl group, methoxy group, and other substituents often lie in the same plane as the benzene (B151609) ring. nih.gov For example, in a series of multi-substituted benzaldehyde derivatives, the torsion angles often indicate an anti-configuration of the molecules. nih.gov It is plausible that in this compound, the methoxy and propoxy groups would also be oriented in a way that minimizes steric hindrance, likely with the propoxy chain extending away from the plane of the benzene ring.

Investigation of Crystal Packing and Intermolecular Interactions

The crystal packing of benzaldehyde derivatives is often stabilized by a network of weak intermolecular interactions. nih.govresearchgate.net These can include C-H···O hydrogen bonds, C-H···π interactions, and π–π stacking interactions. nih.govnih.gov The carbonyl group is a key player in forming diverse synthons through intermolecular C-H···O hydrogen bonds. nih.gov In the case of this compound, it is expected that the crystal structure would be consolidated by such weak interactions, leading to the formation of a stable three-dimensional supramolecular network. nih.govsemanticscholar.org The specific arrangement would be influenced by the positions of the methoxy and propoxy substituents on the benzene ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Assessment

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. uu.nl The UV-Vis spectrum of benzaldehyde derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group.

While a specific UV-Vis spectrum for this compound is not available, data for related compounds like 3-methoxybenzaldehyde (B106831) and 3,5-dimethoxybenzaldehyde (B42067) can offer a comparative basis. nih.govnist.gov The position and intensity of the absorption maxima are influenced by the substituents on the benzene ring. The methoxy and propoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde.

Dielectric Relaxation Spectroscopy of this compound Derivatives in Materials

Dielectric relaxation spectroscopy is a technique used to study the response of a dielectric material to an external electric field as a function of frequency. This provides insights into the molecular dynamics and relaxation processes within the material.

Studies on copolymers incorporating derivatives of this compound, such as 3-methoxy-4-(2-hydroxy-3-methacryloloxy-propoxy) benzaldehyde (MH), have been conducted to investigate their dielectric properties. jchr.orgjchr.orgacspublisher.com In copolymers of MH with glycidyl (B131873) methacrylate (B99206) (GMA) and methacrylamide (B166291) (MAA), the dielectric constant and dielectric loss were found to vary with frequency and temperature. jchr.orgjchr.orgacspublisher.com

Analysis of Dielectric Response (Constant and Loss)

Studies have been conducted on structurally related but more complex molecules, such as 3-methoxy-4-(2-hydroxy-3-methacryloloxy-propoxy) benzaldehyde (MH) and its copolymers. jchr.org For these copolymers, the dielectric constant and loss were investigated across a range of frequencies (100Hz to 100kHz) and temperatures (room temperature to 180°C). jchr.org In these systems, the dielectric constant was observed to decrease with increasing frequency and temperature. jchr.org The dielectric loss, which signifies the dissipation of energy, was also analyzed. jchr.org However, these findings are specific to the studied copolymers and cannot be directly extrapolated to the simpler molecule, this compound.

Investigation of AC Conductivity and Charge Transport

Detailed research findings on the alternating current (AC) conductivity and charge transport mechanisms of this compound are not present in the available literature.

For the aforementioned copolymers of 3-methoxy-4-(2-hydroxy-3-methacryloloxy-propoxy) benzaldehyde (MH), AC conductivity was found to increase with both rising frequency and temperature. jchr.org This behavior is typical for many polymeric systems where increased thermal energy and higher frequencies facilitate the movement of charge carriers. The investigation into these copolymers provides insights into their charge transport properties, but this data is not directly applicable to this compound.

Computational and Theoretical Chemistry Studies

Computational chemistry provides a powerful lens for examining molecular structure, reactivity, and properties without the need for laboratory experiments. For a molecule like 3-Methoxy-2-propoxybenzaldehyde, these methods can offer significant predictive insights.

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a molecule's geometry and reactivity. For this compound, a DFT analysis would optimize the molecular geometry to its lowest energy state. This calculation would provide key data on bond lengths, bond angles, and dihedral angles.

From the optimized structure, various reactivity descriptors can be calculated. These descriptors help in understanding how the molecule is likely to interact with other chemical species. For instance, in a study on a related compound, 3-Ethoxy-4-hydroxybenzaldehyde, DFT calculations using the B3LYP functional were employed to determine its geometric parameters and vibrational frequencies. researchgate.net Such an analysis for this compound would reveal the influence of the methoxy (B1213986) and propoxy groups on the reactivity of the benzaldehyde (B42025) core.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability and lower reactivity. nih.gov

For this compound, a molecular orbital analysis would identify the spatial distribution of these frontier orbitals. It is expected that the HOMO would be located primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups, while the LUMO would be concentrated on the electron-withdrawing aldehyde group. This distribution governs the molecule's susceptibility to nucleophilic and electrophilic attack.

Illustrative Data for a Related Compound To illustrate the type of data generated, the following table shows theoretical values for a different, but structurally related, molecule studied using DFT. nih.gov

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.75
HOMO-LUMO Gap4.50
This data is for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate and is for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.org It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. libretexts.org

For this compound, an MEP map would likely show a region of negative electrostatic potential around the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. researchgate.net The hydrogen atom of the aldehyde group would exhibit a positive potential. The aromatic ring itself would show a complex potential surface due to the competing electron-donating effects of the methoxy and propoxy groups and the electron-withdrawing effect of the aldehyde. Studies on similar molecules like 3-methoxy flavones have used MEP maps to correlate charge distribution with biological activity. nih.gov

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the molecule's identity and structure. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies of its functional groups, aiding in its characterization.

Theoretical chemistry can also be used to model chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to predict the most likely reaction pathways and optimize reaction conditions. For this compound, these in silico methods could be applied to predict its behavior in various organic reactions, such as oxidation of the aldehyde group or electrophilic substitution on the aromatic ring.

Chemical Reactivity, Mechanism, and Catalytic Applications

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group (-CHO) is a cornerstone of the reactivity of 3-Methoxy-2-propoxybenzaldehyde, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity is influenced by the electronic effects of the methoxy (B1213986) and propoxy substituents on the aromatic ring.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. The electron-donating nature of the methoxy and propoxy groups, through resonance, increases the electron density on the benzene (B151609) ring and, to a lesser extent, on the aldehyde's carbonyl carbon. This makes the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde (B42025). However, it remains sufficiently reactive to undergo nucleophilic addition reactions. For instance, in reactions with Grignard reagents or organolithium compounds, the nucleophilic carbon attacks the carbonyl carbon, leading to the formation of a secondary alcohol after acidic workup.

The general mechanism involves the nucleophile adding to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the final alcohol product. The presence of the ortho-propoxy group may introduce some steric hindrance, potentially influencing the rate and stereochemical outcome of the reaction, especially with bulky nucleophiles.

Condensation Reactions (e.g., Aldol (B89426) Condensation, Claisen-Schmidt Reaction)

This compound, lacking α-hydrogens, can participate as the electrophilic partner in condensation reactions with enolizable carbonyl compounds.

Claisen-Schmidt Condensation: This is a variation of the aldol condensation where an aldehyde or ketone with α-hydrogens reacts with an aromatic carbonyl compound that lacks α-hydrogens, such as this compound. acs.org The reaction is typically base-catalyzed, with the base abstracting an α-hydrogen from the enolizable carbonyl compound to form an enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound readily undergoes dehydration to yield a conjugated α,β-unsaturated ketone (a chalcone (B49325) derivative). jocpr.com High yields in Claisen-Schmidt reactions have been reported even in the absence of a solvent, using sodium hydroxide (B78521) as the base. jocpr.com

For example, the reaction of this compound with acetone (B3395972) would proceed via the following steps:

Formation of the acetone enolate by a base (e.g., NaOH).

Nucleophilic attack of the enolate on the carbonyl carbon of this compound.

Protonation of the resulting alkoxide to form a β-hydroxy ketone.

Base-catalyzed dehydration to form the corresponding chalcone.

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or even milder ones like Tollens' reagent can oxidize the aldehyde group of this compound to the corresponding 3-methoxy-2-propoxybenzoic acid. ncert.nic.in Studies on substituted benzaldehydes have shown that the reaction is typically first order with respect to both the aldehyde and the oxidizing agent. acs.org The electronic nature of the substituents on the benzene ring can influence the rate of oxidation.

Reduction: The aldehyde can be reduced to 3-methoxy-2-propoxybenzyl alcohol. This can be achieved using various reducing agents. Catalytic hydrogenation (e.g., with H₂ over a Pd, Pt, or Ni catalyst) is a common method. Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also highly effective. NaBH₄ is a milder reagent and is often preferred for its selectivity, as it will not reduce the aromatic ring or the ether groups under normal conditions.

Reactivity of the Aryl Ether Moieties

The methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are generally stable. However, under specific conditions, they can undergo cleavage or participate in substitution reactions on the aromatic ring.

Cleavage Reactions

The cleavage of aryl ethers typically requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic substitution. The ether oxygen is first protonated by the strong acid, making it a good leaving group (an alcohol). The halide ion (I⁻ or Br⁻) then acts as a nucleophile and attacks the less sterically hindered alkyl group, resulting in an alkyl halide and a phenol (B47542). libretexts.org

In the case of this compound, cleavage with HI would likely lead to a mixture of products. The propoxy group, being larger, might be cleaved preferentially to the methoxy group. Cleavage of the propoxy group would yield 3-methoxy-2-hydroxybenzaldehyde and propyl iodide. Cleavage of the methoxy group would result in 2-propoxy-3-hydroxybenzaldehyde and methyl iodide. Selective cleavage of one ether group over the other can be challenging. Some methods for the selective deprotection of p-methoxy benzyl (B1604629) (PMB) ethers have been developed using nitroxyl (B88944) radical catalysts. organic-chemistry.org

Substitution Reactions

The methoxy and propoxy groups are ortho, para-directing and activating substituents for electrophilic aromatic substitution reactions. libretexts.orgmsu.edu This is due to the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. youtube.com The aldehyde group, on the other hand, is a deactivating and meta-directing group due to its electron-withdrawing nature. masterorganicchemistry.com

The directing effects of the substituents on this compound are therefore in competition. The powerful activating and ortho, para-directing nature of the alkoxy groups generally dominates over the deactivating, meta-directing effect of the aldehyde. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the alkoxy groups.

Given the substitution pattern, the available positions for electrophilic attack are C4, C5, and C6.

C4: Para to the methoxy group and meta to the propoxy and aldehyde groups.

C6: Ortho to the propoxy group and meta to the methoxy and aldehyde groups.

C5: Meta to both alkoxy groups and ortho to the aldehyde group.

The C4 and C6 positions are the most likely sites for electrophilic attack due to the strong activating and directing influence of the alkoxy groups. Steric hindrance from the adjacent propoxy group might influence the regioselectivity between the C4 and C6 positions.

Investigation of Schiff Base Formation Kinetics and Equilibrium

Influence of Electronic and Steric Factors on Imine Formation

The rate and equilibrium of imine formation are dictated by a delicate balance of electronic and steric effects. ijcrcps.com Electron-donating groups on the benzaldehyde ring generally decrease the electrophilicity of the carbonyl carbon, which can slow down the initial nucleophilic attack by the amine. researchgate.net Conversely, electron-withdrawing groups tend to accelerate the reaction. ijcrcps.com

In this compound, both the methoxy and propoxy groups are electron-donating through resonance. This increased electron density on the aromatic ring can be partially relayed to the carbonyl group, potentially decreasing its reactivity compared to unsubstituted benzaldehyde. However, the position of these substituents is crucial. The propoxy group at the ortho position can exert a significant steric hindrance, potentially impeding the approach of the amine nucleophile to the carbonyl carbon. wikipedia.org This "ortho effect" can lead to a twisting of the aldehyde group out of the plane of the benzene ring, which might affect conjugation and reactivity. wikipedia.org

Studies on substituted benzaldehydes have shown that ortho-hydroxy groups can stabilize the resulting imine through intramolecular hydrogen bonding, shifting the equilibrium towards the product. nih.govresearchgate.net While the propoxy group in this compound cannot form a hydrogen bond, its steric bulk is a primary determinant of reactivity. The interplay between the electron-donating nature of both alkoxy groups and the steric hindrance from the ortho-propoxy group will ultimately determine the kinetics and equilibrium position of Schiff base formation.

The equilibrium constants for the formation of imines from various substituted benzaldehydes and glycine (B1666218) have been determined, illustrating the impact of different substituents. nih.gov While specific data for this compound is not available, the data for related compounds provides insight into the expected trends.

Table 1: Equilibrium Constants for the Formation of Imines from Substituted Benzaldehydes and Glycine

Substituted BenzaldehydeEquilibrium Constant (Kapp)Reference
Benzaldehyde0.33 nih.gov
p-Hydroxybenzaldehyde0.52 nih.gov
Salicylaldehyde (o-Hydroxybenzaldehyde)15.7 nih.gov
Pyridine-4-aldehydeData available but specific Kapp not provided in abstract nih.gov

Mechanistic Studies of Protein Adduct Formation

Aldehydes are known to react with biological macromolecules, particularly proteins, through the formation of Schiff base linkages with the primary amino groups of amino acid residues, most notably the ε-amino group of lysine (B10760008). nih.gov This reaction is the initial step in the formation of protein adducts. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form the C=N double bond of the imine, or Schiff base. masterorganicchemistry.com

While direct mechanistic studies on this compound are not prevalent in the literature, it is expected to follow this established pathway. The initial reversible formation of the Schiff base can be followed by further reactions, leading to stable, cross-linked protein products. nih.gov Such cross-linking can occur between different protein molecules or within the same protein, potentially altering its structure and function. Studies with other aldehydes, such as formaldehyde (B43269) and benzaldehyde, have confirmed their ability to form stable DNA-protein cross-links in cell cultures. nih.govyoutube.com The reactivity of this compound in forming protein adducts would be governed by the same electronic and steric factors that influence simple imine formation.

Aromatic Ring Reactivity and Directed Functionalization

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is dictated by the combined influence of the methoxy, propoxy, and aldehyde substituents. Both the methoxy and propoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. libretexts.org The aldehyde group, in contrast, is a deactivating, meta-directing group because of its electron-withdrawing nature.

When multiple substituents are present on a benzene ring, their directing effects can be either reinforcing or opposing. mdpi.com In this compound, the powerful activating effects of the two alkoxy groups dominate over the deactivating effect of the aldehyde. The methoxy group at C3 directs incoming electrophiles to the C2 (blocked), C4, and C6 positions. The propoxy group at C2 directs to the C3 (blocked), C5, and C1 (blocked) positions. Therefore, electrophilic substitution is most likely to occur at the C4, C5, and C6 positions, with the precise outcome depending on the specific electrophile and reaction conditions, as well as steric considerations.

A powerful strategy for the regioselective functionalization of substituted aromatic compounds is Directed ortho-Metalation (DoM) . wikipedia.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles. wikipedia.orgorganic-chemistry.org Both methoxy and aldehyde (after in situ protection) groups can act as DMGs. baranlab.orgharvard.edu For this compound, the ortho-directing influence of the propoxy and methoxy groups would likely facilitate metalation at the C4 or C6 positions, providing a synthetic route to specifically functionalized derivatives that might be inaccessible through classical electrophilic substitution.

Catalytic Activity of this compound Derived Ligands and Complexes

Schiff bases are versatile ligands that can coordinate with a wide range of metal ions to form stable complexes. ijoer.com These complexes often exhibit significant catalytic activity in various organic transformations. Ligands derived from this compound would be expected to form complexes with potential applications in catalysis, drawing parallels from structurally similar systems like those derived from ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). ajchem-a.com

Role in Organic Transformation (e.g., Oxidation of Sulfides, Epoxidation of Styrene (B11656), Reduction of Acetophenone)

Schiff base-metal complexes have been extensively studied as catalysts for oxidation and reduction reactions.

Oxidation of Sulfides: Vanadium and titanium Schiff base complexes have been shown to catalyze the asymmetric oxidation of sulfides to sulfoxides. organic-chemistry.org The electronic and steric properties of the Schiff base ligand are critical in determining the efficiency and enantioselectivity of the catalyst.

Epoxidation of Styrene: Transition metal complexes, particularly those of manganese, nickel, and ruthenium, with Schiff base ligands are effective catalysts for the epoxidation of alkenes like styrene. wikipedia.orgresearchgate.netcapes.gov.br The choice of metal, ligand structure, and oxidant (e.g., hydrogen peroxide, sodium hypochlorite) all influence the conversion and selectivity of the reaction. researchgate.netmdpi.com For instance, certain nickel(II) Schiff base complexes have achieved high conversion rates for styrene epoxidation. researchgate.net

Reduction of Acetophenone (B1666503): Iron(II) complexes containing P-N-N-P Schiff base-type ligands have demonstrated high activity in the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. ijoer.com The steric and electronic effects of substituents on the ligand backbone are crucial for the catalytic performance. mdpi.com

Table 2: Catalytic Performance of Related Schiff Base Complexes in Organic Transformations

TransformationCatalyst TypeSubstrateKey FindingsReference
Epoxidation of StyreneNickel(II) Schiff Base ComplexStyrene94% conversion, 58% selectivity to epoxide researchgate.net
Epoxidation of StyreneOxidovanadium(V) Schiff Base ComplexesStyreneLow conversion (14-26%) with H₂O₂, benzaldehyde as main product researchgate.net
Oxidation of StyreneNickel(II) Triazolylidene Schiff Base ComplexesStyreneUp to 88% conversion, high selectivity to benzaldehyde mdpi.com
Asymmetric Transfer HydrogenationIron(II) PNNP ComplexAcetophenoneHigh activity and enantioselectivity ijoer.com

Applications in Biomass Degradation Processes (e.g., Lignin (B12514952) Depolymerization)

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and a potential source of valuable aromatic chemicals. medwinpublishers.com Depolymerization of lignin is a key step in biorefinery processes, and various catalytic methods are being explored to break it down into monomeric phenolic compounds. frontiersin.org

Aromatic aldehydes, such as vanillin (B372448) and syringaldehyde, are significant products of lignin oxidative depolymerization. researchgate.net Therefore, this compound could potentially be a product derived from certain types of lignin. Furthermore, compounds with structures similar to this compound are used as model compounds to study the mechanisms of lignin depolymerization, particularly the cleavage of ether linkages that are prevalent in the lignin structure. nih.gov Catalytic systems involving copper-containing ionic liquids and other metal complexes have been investigated for the oxidative depolymerization of lignin to produce aromatic aldehydes. bohrium.com Schiff base complexes derived from lignin-derived aldehydes could also find applications, for example, in the further upgrading of these platform chemicals.

Table of Mentioned Chemical Compounds

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly focused on "green" and sustainable synthesis methods. Future research on 3-Methoxy-2-propoxybenzaldehyde will likely prioritize the development of environmentally benign and efficient production pathways. This includes exploring catalytic systems that operate under mild conditions, utilize non-toxic reagents, and minimize waste generation. misericordia.eduqualitas1998.net

Key areas of investigation could include:

Photocatalysis: The use of light to drive chemical reactions offers a powerful tool for green synthesis. mdpi.com Research into the photocatalytic oxidation of substituted toluenes or the selective oxidation of corresponding benzyl (B1604629) alcohols could provide a direct and sustainable route to this compound. mdpi.comresearchgate.net For instance, processes using heterogeneous photocatalysts could allow for easy separation and reuse, enhancing the economic and environmental viability. researchgate.net

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of aromatic aldehydes is a promising green alternative. Future work could focus on identifying or engineering enzymes capable of selectively oxidizing the precursor to this compound, operating in aqueous media and at ambient temperatures.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Developing a flow-based synthesis for this compound could represent a significant advancement over traditional batch processes.

Tandem Reactions: Designing one-pot tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. liberty.eduliberty.edu Research could explore tandem sequences, such as a directed metalation followed by an electrophilic quench, to construct the substituted benzaldehyde (B42025) framework in a single, streamlined process. liberty.eduliberty.edu

A comparative look at potential sustainable synthesis advancements is presented below:

Synthesis MethodPotential AdvantageResearch Focus
Photocatalysis Utilizes light energy, mild conditionsDevelopment of selective and reusable photocatalysts
Biocatalysis High selectivity, aqueous mediaEnzyme discovery and engineering
Flow Chemistry Enhanced control, safety, and scalabilityReactor design and optimization of conditions
Tandem Reactions Increased efficiency, reduced wasteDesign of novel one-pot reaction sequences

Integration of Advanced Machine Learning and AI in Chemical Design

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a complex molecule and propose multiple synthetic pathways, often uncovering novel and more efficient routes that may not be obvious to a human chemist. chemcopilot.comarxiv.orgfanaticalfuturist.com Applying these algorithms to this compound could help in optimizing its synthesis from readily available starting materials.

Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcome, including yield and potential byproducts, of a proposed reaction with high accuracy. acs.orgnih.govucla.eduresearchgate.netnih.gov This predictive capability can significantly reduce the number of trial-and-error experiments required to develop and optimize synthetic procedures for this compound.

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. By defining specific parameters, such as biological activity or material properties, researchers could use these tools to design novel derivatives of this compound for specific applications.

The impact of AI on the synthesis workflow can be summarized as follows:

AI/ML ApplicationFunctionPotential Impact on this compound Research
Retrosynthesis AI Proposes synthetic routesDiscovery of more efficient and cost-effective production methods. chemcopilot.com
Reaction Prediction Models Predicts reaction yields and byproductsAccelerates optimization of synthesis and reduces experimental costs. acs.orgucla.edu
Generative Models Designs new molecules with desired propertiesFacilitates the discovery of novel derivatives for targeted applications.

Exploration of Unprecedented Reactivity Pathways

The unique arrangement of methoxy (B1213986) and propoxy groups on the benzaldehyde ring of this compound may give rise to novel reactivity patterns. Future research should aim to explore these possibilities, potentially leading to the discovery of new chemical transformations.

Ortho-Directed Reactions: The alkoxy groups can direct further substitutions to specific positions on the aromatic ring, enabling the synthesis of highly functionalized derivatives that would be difficult to prepare otherwise. liberty.edu

Photochemical Reactions: The aldehyde group can participate in various photochemical reactions, such as Paterno-Büchi reactions or photoreductions. acs.org Investigating the photochemical behavior of this compound could lead to the synthesis of novel cyclic or reduced species.

Radical Chemistry: The generation of radical intermediates from benzaldehyde derivatives can initiate unique reaction cascades. rsc.org For example, the aerobic auto-oxidation of benzaldehydes can generate reactive radical species capable of C-H activation. rsc.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The functional groups present in this compound make it an attractive scaffold for creating molecules with applications in diverse fields.

Materials Science: Benzaldehyde derivatives are valuable building blocks for functional materials. researchgate.net Future research could explore the incorporation of this compound into:

Polymers: As a monomer or cross-linking agent to create polymers with specific thermal or optical properties.

Chromophores: The aromatic system can be extended to create dyes and fluorescent probes for imaging or sensing applications. rsc.org A benzaldehyde–indole fused chromophore has been developed as a fluorescent probe for detecting cyanide and hypochlorite. rsc.org

Chemical Biology: The aldehyde functionality is known to react with biological nucleophiles, such as lysine (B10760008) residues in proteins. researchgate.net This reactivity can be harnessed to develop:

Enzyme Inhibitors: Derivatives of this compound could be designed as selective inhibitors for specific enzymes, such as aldehyde dehydrogenases (ALDHs), which are implicated in various diseases. mdpi.comresearchgate.net Benzyloxybenzaldehyde derivatives have shown promise as selective inhibitors of ALDH1A3. mdpi.comresearchgate.net

Biological Probes: By attaching a reporter tag, this molecule could be transformed into a probe to study biological processes or to label specific proteins within a cell. researchgate.net

Anti-inflammatory Agents: Benzaldehyde derivatives isolated from natural sources have demonstrated anti-inflammatory activities, suggesting that synthetic analogues like this compound could be explored for similar properties. acs.org

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-2-propoxybenzaldehyde?

The compound can be synthesized via condensation reactions, as demonstrated for analogous benzaldehyde derivatives. For example, 4-benzyloxy-3-methoxybenzaldehyde was prepared by reacting hydrazinopyridine with the aldehyde in ethanol under acidic conditions (acetic acid), followed by purification via vacuum filtration and washing with solvents . Adjusting substituents (e.g., replacing benzyloxy with propoxy) may require optimizing stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential techniques include:

  • NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic proton environments. Reference peaks to residual solvent signals (e.g., δ 2.50 ppm for ¹H in DMSO-d6) .
  • FTIR : Identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

Q. What are the key physical properties of this compound?

While direct data is limited, analogous compounds (e.g., 3-Hydroxy-4-methoxybenzaldehyde) exhibit melting points of 113–116°C and boiling points ~308°C . Solubility can be inferred from logP values (e.g., XlogP ~2.8 for similar methoxybenzaldehydes) .

Q. What safety protocols are required for handling this compound?

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and P95 respirators for minor exposures .
  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent degradation .
  • Waste disposal : Segregate waste and consult certified hazardous waste services .

Advanced Questions

Q. How can reaction yields be optimized in the synthesis of this compound derivatives?

  • Catalyst screening : Test acidic (e.g., acetic acid) or basic catalysts to enhance condensation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 40–60°C) can reduce side reactions while maintaining reactivity.

Q. What strategies address stability challenges during storage?

  • Degradation analysis : Monitor via TLC or HPLC under varying pH/temperature conditions.
  • Inert atmospheres : Store under nitrogen to prevent oxidation of the aldehyde group .
  • Light sensitivity : Use amber vials if photodegradation is observed (common in aromatic aldehydes) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Solvent effects : Compare spectra in multiple deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) .
  • Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton environments.
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict and validate chemical shifts .

Q. What mechanistic insights guide the design of this compound-based ligands?

  • Electron-donating effects : Methoxy and propoxy groups enhance electron density on the aromatic ring, influencing coordination chemistry.
  • Steric considerations : Propoxy chains may introduce steric hindrance, affecting binding affinity in metal complexes. Test via X-ray crystallography or docking simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.